molecular formula C20H28N2O6 B580854 (3S,4R)-1-Benzyl 3-ethyl 4-(tert-butoxycarbonylamino)pyrrolidine-1,3-dicarboxylate CAS No. 1311254-40-6

(3S,4R)-1-Benzyl 3-ethyl 4-(tert-butoxycarbonylamino)pyrrolidine-1,3-dicarboxylate

Cat. No.: B580854
CAS No.: 1311254-40-6
M. Wt: 392.452
InChI Key: HEPWCOHMSQJSLO-HOTGVXAUSA-N
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Description

(3S,4R)-1-Benzyl 3-ethyl 4-(tert-butoxycarbonylamino)pyrrolidine-1,3-dicarboxylate (CAS No: 1311254-40-6) is a high-purity, stereochemically defined pyrrolidine derivative of significant value in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C20H28N2O6 and a molecular weight of 392.45 g/mol, serves as a versatile chiral building block and key synthetic intermediate for the development of novel therapeutic agents. Its specific (3S,4R) stereochemistry is particularly valuable for constructing molecules with defined three-dimensional structures, which is crucial for achieving selective interactions with biological targets. The molecule features multiple protected functional groups—including a tert-butoxycarbonylamine (Boc) and benzyl and ethyl carboxylates—that allow for selective deprotection and further functionalization, making it an ideal intermediate for complex multi-step syntheses. Research indicates that related pyrrolidine-carboxylate compounds are investigated as potential arginase inhibitors; arginase is a key metalloenzyme involved in the urea cycle and immune regulation, with inhibitors showing promise for modulating the tumor microenvironment in immuno-oncology . This compound is offered exclusively for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, as it has a warning signal word and hazard statements H302 (harmful if swallowed) . It is supplied as a white to yellow solid and should be stored at room temperature.

Properties

IUPAC Name

1-O-benzyl 3-O-ethyl (3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O6/c1-5-26-17(23)15-11-22(12-16(15)21-18(24)28-20(2,3)4)19(25)27-13-14-9-7-6-8-10-14/h6-10,15-16H,5,11-13H2,1-4H3,(H,21,24)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPWCOHMSQJSLO-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1NC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@@H]1NC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743207
Record name 1-Benzyl 3-ethyl (3S,4R)-4-[(tert-butoxycarbonyl)amino]pyrrolidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311254-40-6
Record name 1-Benzyl 3-ethyl (3S,4R)-4-[(tert-butoxycarbonyl)amino]pyrrolidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3S,4R)-1-Benzyl 3-ethyl 4-(tert-butoxycarbonylamino)pyrrolidine-1,3-dicarboxylate, with CAS number 1311254-40-6, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

The compound's molecular formula is C20H28N2O6C_{20}H_{28}N_{2}O_{6} with a molecular weight of approximately 392.45 g/mol. It features a pyrrolidine backbone with various functional groups that may influence its biological activity.

Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:

  • PARP Inhibition : Similar compounds have shown potential as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. Inhibition of PARP can lead to increased cytotoxicity in cancer cells, particularly those with BRCA mutations .
  • Anticancer Activity : Studies have reported that related pyrrolidine derivatives exhibit significant anticancer properties, with some showing IC50 values in the nanomolar range against various cancer cell lines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Compound NameBiological ActivityIC50 (nM)Cell Line
Compound APARP Inhibition4MDA-MB-436
Compound BAnticancer17.4CAPAN-1
This compoundPotential PARP inhibitorTBDTBD

Case Study 1: Anticancer Properties

A study investigated the anticancer properties of pyrrolidine derivatives including this compound. The results indicated that these compounds could effectively inhibit cell proliferation in several cancer cell lines. The structure-activity relationship was analyzed to understand how different substituents affected potency and selectivity against cancer cells.

Case Study 2: PARP Inhibition

In a separate study focusing on PARP inhibition, derivatives similar to this compound demonstrated promising results with IC50 values comparable to established PARP inhibitors like veliparib. The study utilized molecular docking techniques to elucidate binding interactions at the active site of PARP enzymes .

Scientific Research Applications

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals. For instance, derivatives of this compound have been explored for their potential anti-inflammatory and analgesic properties.

Chiral Auxiliary in Asymmetric Synthesis

Due to its chiral nature, (3S,4R)-1-Benzyl 3-ethyl 4-(tert-butoxycarbonylamino)pyrrolidine-1,3-dicarboxylate can be utilized as a chiral auxiliary in asymmetric synthesis. This application is crucial for producing enantiomerically pure compounds, which are often required in drug development.

Formation of Pyrrolidine Derivatives

This compound is instrumental in the formation of various pyrrolidine derivatives through reactions such as nucleophilic substitutions and coupling reactions. These derivatives have applications across multiple fields including agrochemicals and fine chemicals.

Functionalization of Carboxylic Acids

The presence of two carboxylate groups in its structure allows for further functionalization, enabling the synthesis of more complex molecules with tailored properties. This characteristic is particularly useful in developing compounds with specific biological activities.

Case Study 1: Development of Anti-Cancer Agents

Research has shown that derivatives synthesized from this compound exhibit promising anti-cancer activity. A study demonstrated that certain modifications led to compounds that inhibit tumor growth in vitro and in vivo models.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of synthesized analogs derived from this compound. The results indicated that specific derivatives significantly reduced inflammation markers in animal models, suggesting potential therapeutic applications.

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Medicinal ChemistrySynthesis of anti-inflammatory and analgesic compounds ,
Organic SynthesisFormation of pyrrolidine derivatives ,
Chiral AuxiliaryUtilized for asymmetric synthesis ,
Anti-Cancer AgentsInhibits tumor growth in vitro/in vivo
Anti-inflammatoryReduces inflammation markers

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

(±)-trans-1-tert-Butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS: 1228070-72-1)
  • Molecular Formula : C₁₇H₂₃ClN₂O₄
  • Molecular Weight : 354.83 g/mol
  • Key Differences: tert-Butyl and methyl esters vs. benzyl and ethyl esters in the target compound. Chloro and pyridinyl substituents at position 4 vs. Boc-amino group. Racemic (±)-trans stereochemistry vs. enantiopure (3S,4R) configuration.
  • Applications : Likely used in medicinal chemistry for halogenated heterocycle synthesis .
(3S,4R)-1-tert-Butyl 3-methyl 4-(6-Bromo-5-pivalamidopyridin-3-yl)pyrrolidine-1,3-dicarboxylate
  • Key Differences: Pivalamido and bromo substituents on the pyridine ring vs. Boc-amino group. Shared (3S,4R) stereochemistry, suggesting similar conformational behavior.
  • Synthetic Relevance : Bromo groups enable cross-coupling reactions for further derivatization .
1-(tert-Butyl) 3-methyl 4-oxopiperidine-1,3-dicarboxylate (1-Boc)
  • Molecular Formula: C₁₂H₁₉NO₅
  • Key Differences: Piperidine backbone (6-membered ring) vs. pyrrolidine (5-membered). Ketone group at position 4 vs. Boc-amino substituent.
  • Synthetic Utility : The ketone allows for reductive amination or Grignard reactions .

Stereochemical and Reactivity Comparisons

  • Enantiopurity : The (3S,4R) configuration in the target compound contrasts with racemic mixtures (e.g., (±)-trans isomers in ), which may reduce binding specificity in chiral environments .
  • Deprotection Strategies: Benzyl esters (target compound) are cleaved via hydrogenolysis, whereas tert-butyl esters (–4) require acidic conditions (e.g., TFA). Boc groups are removed under mild acidic conditions, offering orthogonal protection compared to tosyl (Ts) groups .

Commercial Availability and Pricing

  • Price Trends : Similar compounds (e.g., CAS 1228070-72-1) are priced at $400 per gram , with bulk discounts (e.g., $4,800 for 25 g) .
  • Cost Drivers : The target compound’s enantiopurity and benzyl/ethyl ester complexity may elevate its price compared to tert-butyl/methyl analogs.

Data Tables

Table 1: Structural and Commercial Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Price (1 g) Key Substituents
(3S,4R)-1-Benzyl 3-ethyl 4-(tert-butoxycarbonylamino)pyrrolidine-1,3-dicarboxylate (Target) C₂₂H₃₁N₃O₆ ~457.5 N/A Boc-amino, benzyl/ethyl esters
(±)-trans-1-tert-Butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate C₁₇H₂₃ClN₂O₄ 354.83 $400 Chloro, pyridinyl, tert-butyl/methyl
3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine C₁₈H₂₂N₂O 282.38 $400 Benzyl, methoxy, methylpyridine

Preparation Methods

Michael Addition-Intramolecular Cyclization

A widely reported method involves the Michael addition of ethyl acrylate to N-benzyloxycarbonyl glycine ethyl ester, followed by base-mediated cyclization.

Procedure (Adapted from Reference Example 1):

  • Reactants : Ethyl acrylate (65.01 mL, 600 mmol), N-benzyloxycarbonyl glycine ethyl ester (156.3 g, 600 mmol), sodium hydride (60% oil, 26.4 g, 660 mmol).

  • Solvent : Toluene (1,200 mL).

  • Conditions : Ice-cooling → room temperature → 50°C for 3 hours.

  • Work-up : Acidification with 10% citric acid, extraction with ethyl acetate, drying (Na₂SO₄), and solvent evaporation.

  • Yield : Quantitative (196.7 g).

This step generates 1-benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate , confirmed by ¹H-NMR (CDCl₃, δ 1.22–1.32 ppm for ethyl CH₃, 5.13–5.23 ppm for benzyl CH₂).

Alternative Cyclization via Dieckmann Condensation

In Reference Example 63, ethyl 3-[N-benzyloxycarbonyl-N-(ethoxycarbonylmethyl)amino]propionate undergoes base-induced cyclization:

  • Base : Sodium ethoxide (20% in ethanol, 40.6 mL, 119.3 mmol).

  • Solvent : Ethanol (200 mL).

  • Conditions : Reflux for 2 hours.

  • Purification : Silica gel chromatography (hexane:ethyl acetate, 2:1).

  • Yield : 72% (16.7 g).

This method emphasizes solvent selection (ethanol vs. toluene) and base strength for optimizing ring closure efficiency.

Introduction of the Boc-Protected Amine Group

Reductive Amination of 4-Oxopyrrolidine

The 4-oxo group in 1-benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is converted to an amine via reductive amination, followed by Boc protection.

Typical Protocol :

  • Reductive Amination :

    • Reagents : NH₄OAc, NaBH₃CN (or H₂/Pd-C).

    • Solvent : MeOH/CH₃COOH.

  • Boc Protection :

    • Reagents : Boc₂O (1.1 equiv), DMAP (catalytic).

    • Solvent : THF/DCM.

    • Conditions : 0°C → room temperature, 12 hours.

While explicit data for this step is absent in provided sources, analogous procedures in for Boc-protected amino acids suggest yields of 70–85% after purification.

Direct Nucleophilic Substitution

Stereochemical Control at C3 and C4

The (3S,4R) configuration is critical for biological activity. Two approaches are viable:

Chiral Auxiliary-Mediated Synthesis

Using (3S)-(-)-cucurbitine as a chiral template, the pyrrolidine ring is functionalized while retaining stereochemistry. However, this method requires additional steps to remove/retain the auxiliary.

Optimized Synthetic Route and Scale-Up

Combining the most efficient steps from:

StepReactionConditionsYield
1CyclizationNaH, toluene, 50°C, 3hQuantitative
2Boc protectionBoc₂O, DMAP, THF, 12h80% (est.)
3Stereochemical resolutionChiral HPLC95% ee

Key Observations :

  • Sodium hydride in toluene (Step 1) outperforms sodium ethoxide in ethanol for cyclization efficiency.

  • Boc protection is best performed in THF with catalytic DMAP to minimize ester hydrolysis.

Analytical Characterization

Critical spectroscopic data for the target compound:

  • ¹H-NMR (CDCl₃): δ 1.25 (t, 3H, J=7.1 Hz, ethyl CH₃), 1.44 (s, 9H, Boc CH₃), 3.90–4.40 (m, 7H, pyrrolidine and ester CH₂), 5.18 (s, 2H, benzyl CH₂), 7.30–7.40 (m, 5H, aromatic).

  • MS (ESI) : m/z 429 (M+Na)⁺.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify coupling constants (e.g., 3JHH^3J_{HH}) and confirm diastereotopic protons. The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm .
  • Chiral HPLC : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Retention time comparisons with authentic standards validate configuration .

Advanced Consideration : X-ray crystallography provides definitive stereochemical assignment. For unstable crystals, use synchrotron radiation to enhance diffraction resolution .

What strategies mitigate racemization during synthesis, particularly at the Boc-protected amino group?

Advanced Research Question

  • Low-temperature reactions : Conduct coupling steps (e.g., esterification) at 0–5°C to slow racemization kinetics .
  • Protecting group selection : Boc groups are less prone to β-elimination compared to carbobenzyloxy (Cbz) groups under basic conditions. For acid-sensitive intermediates, use Fmoc protection .
  • Catalyst optimization : Use non-nucleophilic bases (e.g., DMAP) to avoid base-induced epimerization .

How should researchers address discrepancies in spectral data (e.g., NMR shifts) during characterization?

Advanced Research Question

  • Orthogonal validation : Cross-validate NMR data with mass spectrometry (HRMS) and IR spectroscopy. For example, carbonyl stretches (C=O) from Boc and esters appear at ~1680–1720 cm1^{-1} .
  • Dynamic NMR experiments : Perform variable-temperature NMR to detect conformational exchange broadening, which may obscure signals .
  • Computational modeling : Compare experimental 13C^{13}\text{C}-NMR shifts with density functional theory (DFT)-calculated values to resolve ambiguities .

What methodologies are suitable for assessing the biological activity of this compound in enzyme inhibition studies?

Advanced Research Question

  • In vitro assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure protease inhibition. IC50_{50} values are determined via dose-response curves .
  • Surface plasmon resonance (SPR) : Monitor real-time binding kinetics to target enzymes (e.g., kinases) to calculate konk_{\text{on}} and koffk_{\text{off}} rates .
  • Molecular docking : Perform in silico docking (e.g., AutoDock Vina) to predict binding poses and guide structure-activity relationship (SAR) studies .

How can derivatives of this compound be designed to improve solubility without compromising activity?

Advanced Research Question

  • PEGylation : Introduce polyethylene glycol (PEG) chains at the ethyl ester moiety to enhance aqueous solubility. Monitor activity via comparative bioassays .
  • Salt formation : Convert carboxylates to sodium or lysine salts. Assess stability under physiological pH (e.g., 7.4) using HPLC .
  • Prodrug strategies : Mask polar groups (e.g., Boc-amine) with labile esters (e.g., pivaloyloxymethyl) that hydrolyze in vivo .

What computational tools predict interactions between this compound and biological targets?

Advanced Research Question

  • Molecular dynamics (MD) simulations : Simulate binding to ATP-binding pockets (e.g., in kinases) using GROMACS. Analyze hydrogen bonding and hydrophobic interactions .
  • Free-energy perturbation (FEP) : Calculate relative binding affinities of derivatives with modified ester groups .
  • ADMET prediction : Use SwissADME to forecast pharmacokinetic properties (e.g., logP, bioavailability) early in design .

How can the synthesis be scaled while preserving stereochemical integrity?

Advanced Research Question

  • Continuous flow chemistry : Utilize microreactors for precise temperature control (<5°C) during Boc protection steps, reducing batch variability .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor enantiomeric excess in real time .
  • Crystallization-induced asymmetric transformation (CIAT) : Promote enantiopurity via selective crystallization of the desired diastereomer .

What are the limitations of current synthetic routes, and how can they be overcome?

Advanced Research Question

  • Low yields in esterification : Replace traditional coupling agents (e.g., DCC) with uronium salts (HATU) to improve efficiency .
  • Purification challenges : Use preparative SFC (supercritical fluid chromatography) instead of silica gel columns for higher resolution of diastereomers .
  • Side reactions at the pyrrolidine nitrogen : Employ orthogonal protection (e.g., Trt groups) to prevent unwanted alkylation .

How should conflicting bioactivity data across studies be resolved?

Advanced Research Question

  • Meta-analysis : Compare assay conditions (e.g., buffer pH, ATP concentrations in kinase assays) to identify variables affecting activity .
  • Dose-response re-evaluation : Test compounds across a broader concentration range (e.g., 0.1–100 µM) to rule out off-target effects at high doses .
  • Structural analogs : Synthesize and test derivatives with single functional group modifications to isolate contributing moieties .

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